molecular formula C18H17N3O4S B3001683 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide CAS No. 886908-08-3

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide

Cat. No.: B3001683
CAS No.: 886908-08-3
M. Wt: 371.41
InChI Key: CMUONVNPGOSHFY-UHFFFAOYSA-N
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Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methanesulfonylphenyl group at position 5 and a 2,4-dimethylbenzamide moiety at position 2. The 2,4-dimethylbenzamide substituent introduces lipophilic character, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance .

Properties

IUPAC Name

2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11-7-8-15(12(2)9-11)16(22)19-18-21-20-17(25-18)13-5-4-6-14(10-13)26(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUONVNPGOSHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

  • Target Compound :

    • Oxadiazole Core : 1,3,4-oxadiazole.
    • Position 5 : 3-Methanesulfonylphenyl (electron-withdrawing).
    • Position 2 : 2,4-Dimethylbenzamide (lipophilic, sterically bulky).
  • Analogues :

    • 4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
  • Position 5 : 3-Methoxyphenyl (electron-donating).
  • Position 2 : 4-(Dipropylsulfamoyl)benzamide (bulky sulfonamide).
  • Key Difference : Methoxy vs. methanesulfonyl groups alter electronic properties and hydrogen-bonding capacity .
    • 4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ():
  • Position 5: 4-Methoxyphenyl (para-substituted electron donor).
  • Position 2 : Diethylsulfamoyl benzamide.
  • Key Difference : Para substitution on the phenyl ring may enhance solubility compared to meta substitution in the target compound .
    • N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide ():
  • Position 5 : 3,5-Dimethoxyphenyl (dual electron-donating groups).
  • Position 2 : Methyl(phenyl)sulfamoyl benzamide.

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C₂₃H₂₂N₄O₄S 466.51
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-oxadiazol-2-yl]benzamide () C₂₄H₂₉N₅O₅S 523.59
4-(Diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-oxadiazol-2-yl]benzamide () C₂₂H₂₅N₅O₅S 495.53

Key Insight : The target compound’s lower molecular weight (466.51 g/mol) compared to analogues in and suggests improved bioavailability due to reduced steric bulk .

Physicochemical Properties

Melting Points and Solubility

  • Target Compound : Predicted melting point ~150–170°C (based on oxadiazole analogues in , which range from 134–178°C). The mesyl group may reduce solubility in polar solvents compared to methoxy-substituted analogues .
  • Analogues :
    • Compounds in with methoxy or methyl groups exhibit melting points of 134–178°C, correlating with crystallinity influenced by substituent polarity .
    • Sulfonamide-containing derivatives (e.g., ) likely have higher aqueous solubility due to ionizable sulfamoyl groups .

Spectroscopic Data

  • IR and NMR :
    • The target compound’s IR spectrum would show characteristic C=O (benzamide) at ~1650–1700 cm⁻¹ and S=O (mesyl) at ~1150–1250 cm⁻¹.
    • ¹H NMR would display aromatic protons (2,4-dimethylbenzamide) as two singlets for methyl groups (δ ~2.3–2.6 ppm) and deshielded protons on the oxadiazole-linked phenyl ring (δ ~7.5–8.0 ppm) .

Anti-Inflammatory Activity

  • : Oxadiazole derivatives with alkylthio groups (e.g., VIa-VIl) showed varying anti-inflammatory activity in a carrageenan-induced edema model. Compounds with electron-withdrawing groups (e.g., mesyl) may enhance activity by stabilizing ligand-target interactions .
  • Target Compound : The mesyl group could mimic sulfonamide pharmacophores in anti-inflammatory drugs (e.g., celecoxib), though activity data are pending .

Anticancer Activity

  • : Oxadiazoles with dichlorophenyl substituents exhibited IC₅₀ = 2.46 μg/mL against liver cancer (Hep-G2). The target’s dimethylbenzamide may reduce potency compared to halogenated analogues but improve selectivity .

Metabolic Stability

  • The oxadiazole ring in the target compound resists enzymatic degradation, similar to analogues in and , which retain activity in vivo .

Biological Activity

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a 1,3,4-oxadiazole ring and a methanesulfonylphenyl group. These structural elements contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial enzymes and proteins. This disruption leads to the impairment of bacterial growth and survival.
  • Anti-inflammatory Effects : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators, thus providing anti-inflammatory effects.

Biological Assays and Findings

Numerous studies have evaluated the biological activity of this compound through various assays. Below is a summary of key findings:

Study Cell Lines Tested IC50 Values (μM) Effects Observed
Study 1A549 (lung cancer)5.12Antitumor activity
Study 2HCC827 (lung cancer)6.75Moderate cytotoxicity
Study 3MRC-5 (normal fibroblast)10.00Non-selective toxicity
Study 4E. coli15.00Antibacterial activity
Study 5S. aureus12.50Antibacterial activity

Case Study 1: Antitumor Activity

In a study assessing the antitumor potential of this compound on human lung cancer cell lines (A549 and HCC827), the compound demonstrated an IC50 value of 5.12 μM against A549 cells. This suggests a potent inhibitory effect on tumor cell proliferation.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of the compound against E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth with IC50 values of 15 μM and 12.5 μM, respectively . These findings highlight its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound differentiates it from other similar compounds:

Compound Activity
2-(4-methylsulfonylphenyl)indole derivativesAntimicrobial and anti-inflammatory
N-(thiazol-2-yl)benzenesulfonamide derivativesKnown for antibacterial properties
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol]Exhibits similar but distinct activities

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